Dehydro Palmatrubine Bromide
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Overview
Description
Dehydro Palmatrubine Bromide is a biochemical compound with the molecular formula C20H18BrNO4 and a molecular weight of 416.27. It is primarily used in proteomics research and has various applications in scientific studies .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Dehydro Palmatrubine Bromide involves multiple steps, including the bromination of specific precursor compounds. The reaction conditions typically require controlled temperatures and the presence of catalysts to ensure the desired product is obtained with high purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to achieve efficient and cost-effective production. Quality control measures are implemented to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Dehydro Palmatrubine Bromide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed: The major products formed from these reactions depend
Properties
IUPAC Name |
2,3,10-trimethoxyisoquinolino[2,1-b]isoquinolin-7-ium-9-ol;bromide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO4.BrH/c1-23-17-5-4-12-8-16-14-10-19(25-3)18(24-2)9-13(14)6-7-21(16)11-15(12)20(17)22;/h4-11H,1-3H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKPLPTYOWPJFMG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C[N+]3=C(C=C2C=C1)C4=CC(=C(C=C4C=C3)OC)OC)O.[Br-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18BrNO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30747456 |
Source
|
Record name | 9-Hydroxy-2,3,10-trimethoxyisoquinolino[3,2-a]isoquinolin-7-ium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30747456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57721-71-8 |
Source
|
Record name | 9-Hydroxy-2,3,10-trimethoxyisoquinolino[3,2-a]isoquinolin-7-ium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30747456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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